beta-Sitosterol acetate

Drug Transport Hepatobiliary Uptake Pharmacokinetics

Sourcing beta-Sitosterol acetate (CAS 915-05-9) requires a compound validated for specific transporter and antibacterial research, not a generic sterol. This acetylated derivative exhibits near-complete OATP1B1 inhibition (97.72%) and potent activity against carbapenem-resistant *A. baumannii* (MIC 100 µg/mL). Its enhanced lipophilicity from acetylation differentiates it from the free sterol, making it essential for reproducible SAR studies in hepatobiliary disposition and antimicrobial assays. Ensure your next study's integrity by securing this characterized, research-grade material.

Molecular Formula C31H52O2
Molecular Weight 456.7 g/mol
CAS No. 915-05-9
Cat. No. B1237991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Sitosterol acetate
CAS915-05-9
Molecular FormulaC31H52O2
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C
InChIInChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3
InChIKeyPBWOIPCULUXTNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Sitosterol acetate (CAS 915-05-9) – Product Overview and Key Differentiators for Research Procurement


beta-Sitosterol acetate (CAS 915-05-9), also known as sitosteryl acetate, is a semi-synthetic phytosterol ester derived from the acetylation of beta-sitosterol. It belongs to the triterpenoid class of compounds and retains the core sterol scaffold characteristic of cholesterol and other plant sterols [1]. The acetate ester modification at the C-3 hydroxyl group increases the compound's lipophilicity, which can influence its solubility, membrane permeability, and interactions within biological systems . This derivative is commonly used in research to investigate sterol biochemistry, membrane dynamics, and lipid metabolism, and it serves as a key tool for exploring structure-activity relationships (SAR) among phytosterols .

Why beta-Sitosterol acetate (CAS 915-05-9) Cannot Be Simply Substituted with Other Phytosterols or Unmodified beta-Sitosterol


The acetylation of beta-sitosterol to form beta-sitosterol acetate introduces a distinct physicochemical and biological profile that precludes simple substitution with the free sterol or other phytosterol esters. The acetate group enhances lipophilicity, which can alter membrane partitioning, enzymatic hydrolysis rates, and receptor binding kinetics . These structural nuances translate into quantifiable differences in bioactivity. For instance, esterification modulates the compound's ability to inhibit cholesterol absorption and its potency as an inhibitor of organic anion transporting polypeptides (OATPs). Consequently, experimental outcomes are highly dependent on the specific ester form, and substituting beta-sitosterol acetate with beta-sitosterol or other phytosterol esters may yield non-comparable or misleading results in assays ranging from transport inhibition to antimicrobial susceptibility testing [1].

Quantitative Evidence: beta-Sitosterol acetate (CAS 915-05-9) vs. Comparators in Key Biological Assays


Inhibition of OATP1B1 and OATP1B3 Transport Activity

beta-Sitosterol acetate demonstrates potent and differential inhibition of the hepatic uptake transporters OATP1B1 and OATP1B3, which are critical determinants of drug clearance and drug-drug interactions . At a concentration of 10 µM, the compound inhibited sodium fluorescein uptake in OATP1B1-transfected CHO cells by 97.72% and in OATP1B3-transfected CHO cells by 83.78%, revealing a clear selectivity profile between the two transporter isoforms .

Drug Transport Hepatobiliary Uptake Pharmacokinetics

Antibacterial Activity Against Carbapenem-Resistant Acinetobacter baumannii

beta-Sitosterol acetate exhibits direct antibacterial activity against a clinically relevant, drug-resistant pathogen [1]. The compound was found to inhibit the growth of carbapenem-resistant Acinetobacter baumannii with a minimum inhibitory concentration (MIC) of 100 µg/mL [1].

Antimicrobial Resistance Natural Products Microbiology

Efficacy in Inhibiting Cholesterol Absorption in a Rat Model

In a 14-day dietary study in rats, the effectiveness of various sitosterol esters in inhibiting cholesterol absorption was compared [1]. Free sitosterol, sitosteryl acetate, and sitosteryl oleate were identified as the most effective inhibitors, reducing mean liver cholesterol levels to a point that was not appreciably different from that of the group fed a low-cholesterol diet [1]. In contrast, sitosteryl propionate and palmitate were less effective inhibitors [1]. This demonstrates that beta-sitosterol acetate belongs to a high-efficacy class of inhibitors alongside the free sterol and the oleate ester, while other esters show diminished activity.

Lipid Metabolism Cholesterol Absorption In Vivo Pharmacology

Enhanced Hydrogen Peroxide Scavenging Activity Compared to beta-Sitosterol

A direct comparative study assessed the antioxidant properties of beta-sitosterol and its synthesized derivatives, beta-sitosterol acetate and beta-sitosterol triol [1]. While DPPH and ABTS radical scavenging activities were comparable among the three compounds, beta-sitosterol acetate demonstrated higher hydrogen peroxide (H₂O₂) scavenging activity than both beta-sitosterol and beta-sitosterol triol [1].

Antioxidant Oxidative Stress Free Radical Scavenging

Potent Inhibition of Albumin Denaturation at High Concentration

In the same comparative study, the anti-inflammatory potential was assessed using an albumin denaturation inhibition assay [1]. At a concentration of 150 µg/mL, beta-sitosterol acetate recorded a remarkably better performance in suppressing albumin denaturation compared to beta-sitosterol and beta-sitosterol triol [1]. It also demonstrated superior membrane stabilization activity [1].

Anti-inflammatory Protein Denaturation Inflammation Model

Targeted Research Applications for beta-Sitosterol acetate (CAS 915-05-9) Based on Quantitative Evidence


Modulation of Hepatic Drug Transporters (OATP1B1/1B3)

beta-Sitosterol acetate is an ideal tool compound for in vitro studies investigating the role of OATP1B1 and OATP1B3 in hepatobiliary drug disposition. Its near-complete inhibition of OATP1B1 (97.72%) and strong inhibition of OATP1B3 (83.78%) at 10 µM make it a potent and differential inhibitor. Researchers can use it to validate transporter-specific effects on substrate uptake in cell-based assays, aiding in the prediction of drug-drug interactions (DDIs) or in the characterization of new chemical entities as potential OATP substrates. The compound's selective profile provides a more nuanced tool compared to pan-transporter inhibitors.

Antimicrobial Research Against Drug-Resistant Pathogens

Given its defined MIC of 100 µg/mL against carbapenem-resistant Acinetobacter baumannii [1], beta-sitosterol acetate serves as a validated starting point for medicinal chemistry efforts targeting multidrug-resistant Gram-negative bacteria. It can be used as a reference standard in antimicrobial susceptibility testing, as a lead compound for structural optimization to improve potency, and as a probe to investigate the mechanism of action of phytosterol-based antibacterials. Its activity against a high-priority pathogen on the WHO's critical list enhances its value in academic and industrial screening libraries.

In Vivo Studies of Cholesterol Metabolism and Atherosclerosis

In animal models of hypercholesterolemia, beta-sitosterol acetate can be employed to investigate the impact of sterol esterification on cholesterol absorption and metabolism. Its established efficacy in reducing liver cholesterol to baseline levels in rats, comparable to free sitosterol and superior to other esters like palmitate [2], positions it as a key reagent for comparative studies. Researchers can use this compound to dissect the structural requirements for effective inhibition of intestinal cholesterol uptake and to explore the subsequent effects on plasma lipid profiles and atherosclerotic plaque development.

Comparative Studies of Oxidative Stress and Inflammation

beta-Sitosterol acetate is a valuable compound for research focused on the structure-activity relationships (SAR) of antioxidant and anti-inflammatory phytosterols. Its demonstrated superiority over beta-sitosterol in scavenging hydrogen peroxide and inhibiting albumin denaturation at high concentrations [3] provides a quantitative basis for designing comparative experiments. Investigators can utilize it to probe the specific contribution of the C-3 acetate group to bioactivity in cellular or biochemical assays of inflammation and oxidative damage, helping to identify the molecular determinants of phytosterol function.

Technical Documentation Hub

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